5-Amino-3-(1-methyl-5-imidazolyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-9-3-6(11)5-2-7(8)12-10-5/h2-4H,8H2,1H3 |
InChI Key |
CAPKMIDNDCZVEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole and Its Derivatives
Established Synthetic Pathways for the Core Isoxazole-Imidazole Linkage
Traditional synthetic routes to molecules containing the isoxazole-imidazole scaffold typically involve the sequential construction of the individual heterocyclic systems followed by their connection. These methods are well-documented and offer reliable pathways to a variety of derivatives.
The formation of the isoxazole (B147169) ring is frequently accomplished through the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine (B1172632). nih.govorientjchem.org This method is a cornerstone of isoxazole synthesis due to its versatility and the ready availability of the starting materials. researchgate.net The reaction proceeds via an intermolecular cycloaddition. nih.gov
The general process involves a base-catalyzed Claisen-Schmidt condensation between an appropriate ketone and an aldehyde to form the chalcone (B49325) intermediate. nih.gov For the synthesis of the target molecule, this would involve a ketone derived from a 1-methyl-5-imidazolyl moiety. This chalcone is then reacted with hydroxylamine hydrochloride in an alkaline medium, leading to the formation of the 5-substituted isoxazole ring. orientjchem.orgtsijournals.com The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a widely used and classical method for synthesizing isoxazoles. nih.govzenodo.org
Table 1: Representative Conditions for Isoxazole Synthesis from Chalcones
| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |
| Substituted Chalcones | Hydroxylamine Hydrochloride, NaOH, Methanol | Imidazole-bearing Isoxazoles | N/A | tsijournals.com |
| 3-Methoxy Acetophenone-derived Chalcones | Hydroxylamine Hydrochloride, Sodium Acetate (B1210297), Ethanol (B145695), Reflux (6h) | 3-methoxy acetophenone (B1666503) isoxazole derivatives | Moderate to High | orientjchem.org |
| Various Chalcones | Hydroxylamine Hydrochloride, 40% KOH, Ethyl Alcohol, Reflux (12h) | Substituted Isoxazoles | 45-63% | nih.gov |
The imidazole (B134444) ring is a fundamental heterocycle found in many natural products and synthetic compounds. biomedpharmajournal.orgnih.gov Its construction can be achieved through various methods, with the Debus–Radziszewski reaction being a classic and successful approach for synthesizing imidazole derivatives. mdpi.com This involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. Modern variations often use multicomponent reactions (MCRs) which are highly efficient. nih.gov For instance, a three-component condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate in ethanol using a catalyst can produce 2,4,5-triaryl-1H-imidazoles in good yields. jipbs.com
Once the core imidazole ring is formed, it can be functionalized. nih.govresearchgate.net For the target molecule, N-methylation is a key step. This functionalization can be achieved using various methylating agents. The presence of active C-H bonds in the imidazole nucleus also allows for C-functionalization reactions to build C-C and C-N bonds, often facilitated by transition metal catalysts. researchgate.net
Table 2: Selected Methods for Imidazole Synthesis
| Method | Reactants | Catalyst/Conditions | Product | Reference |
| Debus–Radziszewski Reaction | Dicarbonyl compound, Aldehyde, Ammonia | Varies | Substituted Imidazole | mdpi.com |
| Three-Component Reaction | Benzil, Aromatic Aldehydes, Ammonium Acetate | Lemon juice, Ethanol | 2,4,5-triaryl-1H-imidazole | jipbs.com |
| Four-Component Reaction | 1,2-diketone, Aldehyde, Aniline, Ammonium Acetate | ZSM-11 zeolite, Solvent-free | 1,2,4,5-tetrasubstituted imidazoles | nih.gov |
| From α-keto-aldehydes | α-keto-aldehydes, Ammonium acetate, Ethanol | SeO₂ (for reactant prep) | Disubstituted imidazoles | nih.gov |
The connection of the isoxazole and imidazole moieties is typically achieved through a sequential synthesis where one ring is used as a building block for the other. A common and effective strategy involves using a functionalized imidazole to create the precursor for the isoxazole ring.
Specifically, a 1-methyl-imidazole-5-carboxaldehyde can be synthesized and used as the aldehyde component in a Claisen-Schmidt condensation with an appropriate acetophenone derivative. This reaction forms an α,β-unsaturated ketone (a chalcone) where the imidazole ring is appended to the double bond. This chalcone intermediate is then subjected to cyclization with hydroxylamine hydrochloride in an alkaline medium, which constructs the isoxazole ring directly attached to the imidazole core at the desired position. tsijournals.com This classical approach effectively couples the two heterocyclic systems. tsijournals.comresearchgate.net
Novel and Green Synthetic Approaches for Isoxazole and Imidazole Scaffolds
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing heterocyclic compounds. These approaches aim to reduce waste, avoid hazardous solvents and catalysts, and improve energy efficiency. jipbs.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time compared to conventional heating methods. abap.co.inijacskros.comajgreenchem.com This technique is considered a green technology because it is energy-efficient and can often be performed under solvent-free conditions. ijacskros.comajgreenchem.com
The mechanism of microwave heating relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy and convert it into heat. researchgate.net This occurs through two primary mechanisms: dipolar polarization and ionic conduction. ijacskros.comrsc.org In dipolar polarization, polar molecules attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through friction. ijacskros.com This direct and uniform heating of the reaction mixture, as opposed to the conductive heating of the vessel in conventional methods, can prevent the formation of unwanted side products. ijacskros.comnveo.org
MAOS has been successfully applied to the synthesis of both isoxazoles and imidazoles. For isoxazoles, microwave irradiation of chalcones and hydroxylamine hydrochloride can dramatically shorten reaction times from hours to minutes while improving yields. zenodo.orgnveo.org Similarly, the synthesis of imidazole derivatives via multicomponent reactions can be greatly enhanced under microwave conditions. ijpsonline.comnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Heating Method | Conduction/Convection (indirect) | Dielectric Heating (direct, volumetric) | ijacskros.comrsc.org |
| Reaction Time | Hours to Days | Minutes to Seconds | rsc.orgnumberanalytics.com |
| Product Yield | Often lower due to side reactions | Generally higher and cleaner products | abap.co.innveo.orgnumberanalytics.com |
| Energy Efficiency | Lower | Higher, less energy consumption | ijacskros.comajgreenchem.com |
| Selectivity | Lower | Higher | ijacskros.com |
Developing synthetic methods that operate under catalyst-free conditions or use environmentally benign catalysts and solvents is a primary goal of green chemistry. nih.govrsc.org For isoxazole synthesis, environmentally friendly procedures have been reported that proceed in aqueous media without the need for a catalyst. nih.gov
A particularly innovative green approach involves the use of gluconic acid aqueous solution (GAAS). rsc.orgresearchgate.net Gluconic acid is a non-toxic, non-corrosive, and biodegradable organic acid that can be produced from biomass. researchgate.netfao.org Its aqueous solution has been shown to be an effective promoting medium for various organic reactions, sometimes outperforming conventional solvents. researchgate.net GAAS can act as both the reaction medium and a catalyst, simplifying reaction setups and reducing chemical waste. rsc.org This bio-based solvent system represents a sustainable alternative for progress in solvent innovation and has been used effectively in reactions like Knoevenagel condensations and Michael additions, which are relevant to the synthesis of heterocyclic precursors. researchgate.netfao.org While its direct application to 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole synthesis is not explicitly documented, its properties make it a promising medium for the condensation and cyclization steps involved. rsc.orgwikipedia.org
Flow Chemistry Applications for Enhanced Reaction Efficiency and Scalability
The synthesis of complex heterocyclic structures such as substituted isoxazoles often involves multiple distinct chemical steps, presenting opportunities for process optimization through continuous flow chemistry. researchgate.net Telescoping reactions—combining multiple transformations into a single, uninterrupted sequence—in a flow setup can significantly enhance efficiency, safety, and scalability compared to traditional batch processing. researchgate.net Research into the synthesis of trisubstituted isoxazoles has demonstrated the successful integration of oximation, chlorination, and cycloaddition steps into a continuous flow sequence. researchgate.net
One of the primary challenges in scaling up isoxazole synthesis is the management of reaction exotherms, particularly during chlorination steps, and the handling of unstable intermediates like hydroximoyl chlorides. researchgate.net Flow chemistry addresses these issues by utilizing the high surface-area-to-volume ratio of microreactors, which allows for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways and improving selectivity. researchgate.net Furthermore, continuous processing avoids the need for isolating potentially unstable intermediates and streamlines purification by eliminating cumbersome work-up procedures like phase separations required in batch syntheses. researchgate.net
In a model study for producing trisubstituted isoxazoles, a three-step sequence was developed in continuous flow mode. The process began with an oximation, followed by a chlorination to form the key hydroximoyl chloride intermediate, and concluded with a [3+2] cycloaddition to form the isoxazole ring. researchgate.net Notably, the optimal conditions and even the choice of reagents for the chlorination step were found to be substrate-dependent. For instance, while an organic N-chloro source was effective for a carbocyclic aldehyde, a heterocyclic aldehyde required the on-demand generation of chlorine gas (Cl₂) in a flow setup for efficient conversion. researchgate.net This adaptability highlights the flexibility of flow chemistry in accommodating the varied reactivity of different starting materials. researchgate.net
Table 1: Comparison of Batch vs. Flow Conditions for a Key Chlorination Step in Isoxazole Synthesis researchgate.net
| Parameter | Batch Processing | Flow Chemistry |
| Reagent | N-Chlorosuccinimide (NCS) | In-situ generated Cl₂ |
| Temperature | Addition-limited due to exotherm | Precise temperature control, enhanced heat transfer |
| Safety | Risk of thermal runaway | Mitigated risk of thermal runaway |
| Intermediate Handling | Isolation may be required | Unstable intermediate used directly in next step |
| Efficiency | Limited by phase separations and work-up | High-yielding, efficient, and telescoped sequence |
Regioselectivity and Stereoselectivity Control in Compound Synthesis
Regioselectivity is a critical aspect of isoxazole synthesis, as reactions between asymmetrical precursors can lead to mixtures of isomers. The classical method, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, often suffers from poor regioselectivity. nih.gov However, modern synthetic methodologies have been developed to exert precise control over the arrangement of substituents on the isoxazole ring. nih.gov
One powerful strategy involves the use of β-enamino diketones as precursors. By carefully selecting the reaction conditions—such as the solvent, the presence of a base like pyridine (B92270), or the use of a Lewis acid carbonyl activator like BF₃—it is possible to direct the cyclocondensation with hydroxylamine to selectively produce different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov The structure of the β-enamino diketone itself also plays a crucial role in determining the regiochemical outcome. nih.gov
Another widely used and highly regioselective method is the [3+2] cycloaddition reaction between in situ-generated nitrile oxides and alkynes. nih.gov This approach is particularly effective for synthesizing 3,5-disubstituted isoxazoles. nih.gov For instance, a one-pot, copper(I)-catalyzed procedure allows for the rapid and regioselective synthesis of these derivatives from terminal acetylenes and nitrile oxides. nih.gov The regioselectivity in these cycloadditions can also be controlled by using alkynes with specific directing groups. The reaction of nitrile oxides with captodative olefins, for example, is regioselective and leads to the formation of 5-substituted amino-isoxazoles. nih.gov
For the synthesis of imidazole-isoxazole hybrids, which are structurally related to this compound, regioselective one-pot syntheses have been successfully developed, yielding specific isomeric products. thesciencein.orgthesciencein.org
Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis nih.gov
| Controlling Factor | Effect on Cyclocondensation | Resulting Product Series |
| Solvent | Influences the tautomeric equilibrium of the precursor and the reaction pathway. | Can favor one regioisomer over another. |
| Lewis Acid (e.g., BF₃) | Activates a specific carbonyl group towards nucleophilic attack. | Directs the cyclization to form a specific isomer. |
| Base (e.g., Pyridine) | Can alter the nucleophilicity of hydroxylamine or the substrate. | Controls regiochemical outcome. |
| Substrate Structure | The electronic and steric properties of substituents on the precursor. | Pre-determines the site of initial reaction. |
Regarding stereoselectivity, the aromatic nature of the isoxazole ring means that stereocenters are not created on the ring itself during its formation. Therefore, stereoselectivity is not a primary concern for the synthesis of the core structure of this compound. However, stereocontrol becomes relevant when chiral substituents are present on the precursors or when the synthetic route involves the formation of non-aromatic intermediates like isoxazolines. In broader synthetic applications using isoxazole derivatives as building blocks, stereoselectivity can be a key consideration. For example, in the synthesis of certain naphtho nih.govnih.govoxazines using 3-amino-5-methylisoxazole (B124983) as a starting material, the reaction preferentially yields trans isomers, demonstrating diastereoselectivity in subsequent transformations. sigmaaldrich.com
Scale-Up Considerations and Process Chemistry Research for Analogues
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as safety, cost-effectiveness, robustness, and environmental impact. For analogues of this compound, particularly trisubstituted isoxazoles, several challenges in scalability have been identified in traditional batch processes. researchgate.net
Key scale-up challenges include:
Thermal Management: Many reactions involved in isoxazole synthesis, such as the chlorination of oximes to form hydroximoyl chlorides, are highly exothermic. On a large scale, inefficient heat dissipation in batch reactors can lead to temperature spikes, resulting in side reactions, product degradation, and potential thermal runaway events. researchgate.net
Reagent Handling and Stability: The synthesis often involves unstable or hazardous intermediates, such as nitrile oxides, which tend to dimerize, or hydroximoyl chlorides, which have poor stability. researchgate.net Handling these materials in large quantities poses significant safety risks.
Chemical Reactivity and Derivatization Studies of the 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole Scaffold
Reactivity of the Amino Group at Position 5 of the Isoxazole (B147169) Ring
The amino group at the C-5 position of the isoxazole ring is a primary nucleophilic center, analogous to an aromatic amine. Its reactivity is influenced by the electron-withdrawing nature of the isoxazole ring, which can modulate its nucleophilicity. This group is a prime target for a variety of chemical transformations.
The primary amino group of 5-aminoisoxazoles readily participates in standard N-functionalization reactions.
Acylation: Studies on various 5-aminoisoxazole derivatives demonstrate their propensity to undergo acylation. For instance, reactions with acylating agents like acetic anhydride (B1165640) in pyridine (B92270) have been shown to yield diacetylated products. doi.org A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can produce N-isoxazole amides, which are acylation products, under thermal conditions through a Wolff rearrangement mechanism. nih.govresearchgate.net This indicates that the amino group on the 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole scaffold is expected to react with a range of acylating agents, including acid chlorides, anhydrides, and activated esters, to form the corresponding amides.
Sulfonylation: In a similar vein, the amino group can be expected to react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamide derivatives. This reaction is a common method for protecting or modifying primary and secondary amines.
Alkylation: While direct N-alkylation of the amino group is possible, it can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products. A more controlled approach involves reductive amination with aldehydes or ketones. Alternatively, N-H insertion reactions using catalytic rhodium(II) octanoate (B1194180) with α-diazocarbonyl compounds can provide α-amino acid derivatives of N-isoxazoles, representing a form of alkylation. nih.gov
| Reactant Class | Reagent Example | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Anhydrides | Acetic Anhydride | Amide (Diacetylated) | Pyridine, Room Temperature | doi.org |
| α-Diazocarbonyl Compounds | Ethyl 2-diazo-3-oxobutanoate | N-Isoxazole Amide | Thermal (Wolff Rearrangement) | nih.gov |
| α-Diazocarbonyl Compounds | Methyl 2-diazo-2-phenylacetate | α-Amino Acid Derivative | Rh₂(Oct)₄ catalyst (N-H Insertion) | nih.gov |
The primary amino group on the 5-aminoisoxazole core can undergo diazotization, a classic transformation for aromatic amines. slideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org This process converts the amino group into a diazonium salt (-N₂⁺).
These resulting isoxazole-5-diazonium salts are versatile synthetic intermediates. organic-chemistry.org Due to the electrophilic nature of the diazonium cation, they can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. slideshare.netresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner, yielding highly colored azo compounds. This reactivity opens a pathway to a diverse range of azo dyes incorporating the this compound scaffold.
Modifications and Functionalization of the Isoxazole Ring System
The isoxazole ring itself is a key area for structural modification, with the C-4 position being the most accessible site for substitution, alongside the potential for ring-system rearrangements under specific conditions.
Electrophilic Substitution: The isoxazole ring is considered an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. However, the C-4 position is the most electron-rich carbon and is the preferred site for such reactions when they do occur. acs.orgorganic-chemistry.orgnih.gov The presence of the activating amino group at C-5 further enhances the nucleophilicity of the C-4 position. Research has shown that 5-aminoisoxazoles can act as nucleophiles via their C-4 position in reactions like the enantioselective aza-Friedel–Crafts reaction with isatin-derived ketimines. rsc.org Therefore, halogenation (e.g., with ICl, Br₂), nitration, or Friedel-Crafts-type reactions on the this compound scaffold would be expected to proceed at the C-4 position. acs.org
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted isoxazole ring is generally difficult. However, substitution at the C-5 position can be achieved if the amino group is first converted into a good leaving group. More relevantly, studies on 5-nitroisoxazoles have shown that the nitro group can be readily displaced by a variety of O-, N-, and S-nucleophiles. rsc.orgnih.govresearchgate.net This demonstrates the susceptibility of the C-5 position to nucleophilic attack when bearing a suitable leaving group.
Isoxazole rings can undergo cleavage and rearrangement under various conditions, particularly in the presence of a base. A notable example is the Boulton–Katritzky rearrangement, a thermal or base-promoted reaction of certain substituted isoxazoles that leads to the formation of a new heterocyclic system. acs.org This rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, where arylhydrazones undergo a base-promoted recyclization to form 1,2,3-triazole derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov The specific pathway involves a series of bond cleavages and formations initiated by the deprotonation of a side-chain atom, leading to the isoxazole ring opening and subsequent re-cyclization. It is plausible that derivatives of this compound, under basic conditions, could be susceptible to similar ring-opening or rearrangement pathways, providing a route to alternative heterocyclic scaffolds.
Transformations at the Imidazole (B134444) Moiety and its N-Methyl Group
The 1-methyl-5-imidazolyl substituent at the C-3 position of the isoxazole ring offers additional sites for chemical modification. The imidazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the N-methyl group.
The 1-methylimidazole (B24206) moiety is more basic than its unsubstituted counterpart. wikipedia.org The lone pair of electrons on the N-3 nitrogen (the "pyridine-like" nitrogen) is available for protonation or reaction with electrophiles, such as alkyl halides, to form quaternary imidazolium (B1220033) salts. wikipedia.org
The imidazole ring itself can undergo electrophilic substitution. The outcome of such reactions is directed by the existing substituents. For 1-methylimidazole, nitration under harsh conditions (a mixture of nitric and sulfuric acid) has been shown to produce 1-methyl-4,5-dinitroimidazole, indicating that the C-4 and C-5 positions are susceptible to electrophilic attack. researchgate.net Therefore, electrophilic substitution on the imidazole ring of the target compound could potentially occur, although the conditions would need to be carefully controlled to avoid reactions on the more activated isoxazole ring. Reactions involving the N-methyl group, such as demethylation, are also conceivable under specific, often harsh, conditions but are less common.
N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen
The imidazole ring in this compound possesses two nitrogen atoms. The N-1 position is already substituted with a methyl group. The remaining N-3 nitrogen, which is "pyridine-like," has a lone pair of electrons in an sp² hybrid orbital and is available for reaction with electrophiles.
Consequently, this N-3 nitrogen is expected to be nucleophilic and could undergo N-alkylation or N-acylation when treated with suitable alkylating (e.g., alkyl halides, sulfates) or acylating (e.g., acyl chlorides, anhydrides) agents. Such reactions would result in the formation of a quaternary imidazolium salt, introducing a positive charge on the imidazole ring. However, specific studies detailing the N-alkylation or N-acylation of this compound, including reaction conditions and yields, have not been found in the surveyed literature.
Substitutions on the Imidazole Carbon Atoms
The imidazole ring is generally susceptible to electrophilic substitution. The position of substitution is influenced by the existing substituents. In the this compound scaffold, the imidazole ring is substituted at the C-5 position by the isoxazole ring and at the N-1 position by a methyl group. The remaining C-2 and C-4 positions are potential sites for substitution reactions.
Electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially occur at the C-2 or C-4 positions of the imidazole ring. The precise regioselectivity would depend on the reaction conditions and the electronic influence of the isoxazole substituent. Despite the theoretical potential for these reactions, no specific experimental data on substitutions at the imidazole carbon atoms of this compound have been identified.
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Extension
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extension and diversification of heterocyclic scaffolds. For these reactions to be applied to the this compound scaffold, a suitable functional group, typically a halide (Br, I) or a triflate, must be present on either the isoxazole or imidazole ring to act as the electrophilic partner. There are no reports found on the initial halogenation or triflation of the title compound that would precede such coupling reactions.
Suzuki, Sonogashira, Heck, and Stille Coupling Strategies
The application of common palladium-catalyzed cross-coupling reactions to the isoxazole and imidazole rings has been demonstrated for various derivatives in the chemical literature, but not for the specific this compound scaffold.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. A halogenated derivative of the title compound could theoretically be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups. For instance, studies have demonstrated the successful Suzuki-Miyaura coupling at the 5-position of other isoxazole systems after converting them to a 5-bromoisoxazole (B1592306) intermediate. nih.gov
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halogenated this compound could potentially react with various alkynes to yield alkynylated products. Research on other 3,5-disubstituted-4-iodoisoxazoles shows successful Sonogashira coupling at the C-4 position.
Heck Coupling : This reaction involves the coupling of an unsaturated halide with an alkene. A functionalized derivative of the title compound could serve as the halide partner for coupling with alkenes to introduce vinyl groups.
Stille Coupling : This reaction couples an organotin compound with an organic halide. It offers a broad scope for creating new C-C bonds on the scaffold, provided a halogenated precursor of this compound is available.
While these reactions are standard in organic synthesis, their specific application to this compound, including optimized conditions, catalyst systems, and resulting products, remains undocumented in the reviewed scientific literature.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions (Hypothetical) No experimental data is available for the target compound. This table is for illustrative purposes based on general reaction principles.
| Coupling Reaction | Required Precursor | Coupling Partner | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Halo- or Triflate-derivatized scaffold | Boronic acid/ester (R-B(OR)₂) | Aryl-, Heteroaryl-, Vinyl-, Alkyl-substituted scaffold |
| Sonogashira | Halo- or Triflate-derivatized scaffold | Terminal alkyne (R-C≡CH) | Alkynyl-substituted scaffold |
| Heck | Halo- or Triflate-derivatized scaffold | Alkene (R-CH=CH₂) | Alkenyl-substituted scaffold |
| Stille | Halo- or Triflate-derivatized scaffold | Organostannane (R-SnR'₃) | Aryl-, Heteroaryl-, Vinyl-, Alkyl-substituted scaffold |
C-H Functionalization Approaches for Direct Derivatization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like organic halides. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst.
Both the isoxazole and imidazole rings contain C-H bonds that could theoretically be targets for direct functionalization. For instance, palladium-catalyzed direct arylation of isoxazoles at the C-5 position has been reported for other substrates. However, in this compound, the C-5 position of the isoxazole is already substituted with an amino group. This amino group would likely direct or interfere with C-H activation at other positions, such as the C-4 position of the isoxazole or the C-2/C-4 positions of the imidazole ring. A comprehensive search of the literature did not yield any studies that have successfully applied C-H functionalization methodologies to the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a detailed picture of the molecule's connectivity, stereochemistry, and conformational preferences can be established.
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For a typical this compound derivative, the amino protons of the isoxazole (B147169) ring are expected to appear as a broad singlet, while the protons on the imidazole (B134444) and isoxazole rings will exhibit characteristic chemical shifts. The methyl group on the imidazole nitrogen will present as a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms in the heterocyclic rings and the methyl group will have distinct resonances that are sensitive to their substitution pattern and electronic environment.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons, which is key to assigning stereochemistry and understanding the preferred conformation of the molecule. For instance, NOE correlations can help establish the relative orientation of the isoxazole and imidazole rings. The coupling constants between vicinal protons, particularly in substituted derivatives, can also provide valuable information about dihedral angles and, consequently, the molecular conformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isoxazole-NH₂ | 5.0 - 7.0 (broad s) | - |
| Isoxazole-C4-H | 6.0 - 6.5 (s) | 95.0 - 105.0 |
| Imidazole-H2 | 7.5 - 8.0 (s) | 135.0 - 145.0 |
| Imidazole-H4 | 7.0 - 7.5 (s) | 120.0 - 130.0 |
| Imidazole-N-CH₃ | 3.5 - 4.0 (s) | 30.0 - 35.0 |
| Isoxazole-C3 | - | 160.0 - 170.0 |
| Isoxazole-C5 | - | 150.0 - 160.0 |
| Imidazole-C5 | - | 125.0 - 135.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of other substituents.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.
Electrospray ionization (ESI) is a soft ionization technique commonly employed for these types of compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the straightforward confirmation of the molecular weight.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For this compound, the fragmentation pathways are expected to involve the cleavage of the bond connecting the isoxazole and imidazole rings, as well as characteristic fissions within each heterocyclic ring system. The isoxazole ring, for instance, is known to undergo ring-opening and subsequent loss of small neutral molecules. The amino and methyl groups can also influence the fragmentation pathways. By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.
Table 2: Predicted Fragmentation Pathways and Major Fragment Ions for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | Ion of 1-methyl-5-imidazolyl moiety | 5-aminoisoxazole moiety | Cleavage of the C-C bond between the rings |
| [M+H]⁺ | Ion of 5-aminoisoxazole moiety | 1-methyl-5-imidazolyl moiety | Cleavage of the C-C bond between the rings |
| [M+H]⁺ | Various smaller fragments | CO, N₂, HCN, CH₃ | Ring opening and fragmentation of isoxazole and imidazole rings |
Note: The exact m/z values will depend on the elemental composition of the specific derivative.
X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
The crystal structure of a related compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, reveals that the isoxazole ring is essentially planar. vscht.czacs.org It is expected that both the isoxazole and imidazole rings in the title compound will also be largely planar. The dihedral angle between these two rings is a key conformational parameter that would be precisely determined by X-ray crystallography.
Table 3: Representative Bond Lengths and Angles for Isoxazole and Imidazole Rings based on Related Structures
| Parameter | Typical Value |
| Bond Lengths (Å) | |
| Isoxazole C=N | 1.30 - 1.35 |
| Isoxazole N-O | 1.40 - 1.45 |
| Isoxazole C-O | 1.35 - 1.40 |
| Imidazole C=N | 1.30 - 1.38 |
| Imidazole C-N | 1.35 - 1.40 |
| **Bond Angles (°) ** | |
| C-N-O (in isoxazole) | 105 - 110 |
| N-C-C (in isoxazole) | 108 - 112 |
| C-N-C (in imidazole) | 105 - 110 |
| N-C-N (in imidazole) | 110 - 115 |
Note: These values are generalized and can be influenced by the specific substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The presence of the amino group on the isoxazole ring will be clearly indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 2900-3100 cm⁻¹ range.
The "fingerprint region" of the spectrum, below 1600 cm⁻¹, contains a complex pattern of absorptions that are characteristic of the molecule as a whole. Key vibrations in this region include the C=N and C=C stretching of the isoxazole and imidazole rings, which typically appear in the 1500-1650 cm⁻¹ range. The N-O stretching of the isoxazole ring is also an important diagnostic band. The specific positions of these bands can provide insights into the electronic structure and conjugation within the molecule.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl (C-H) | Stretching | 2850 - 2960 |
| C=N (Isoxazole & Imidazole) | Stretching | 1500 - 1650 |
| C=C (Aromatic Rings) | Stretching | 1450 - 1600 |
| N-O (Isoxazole) | Stretching | 1350 - 1450 |
| C-N | Stretching | 1250 - 1350 |
Note: The exact frequencies and intensities of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Theoretical and Computational Investigations of 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov For 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole, the distribution of the HOMO and LUMO orbitals would likely be spread across the π-conjugated system of the imidazole (B134444) and isoxazole (B147169) rings. The electron-donating amino group would significantly influence the energy and localization of the HOMO.
Computational analysis allows for the visualization of these orbitals and the calculation of their energy levels. These calculations help predict how the molecule will interact with other species. The energy values can be used to derive global reactivity descriptors that quantify the molecule's chemical behavior. materialsciencejournal.org
Table 1: Representative Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The values below are illustrative for a hypothetical analysis of the title compound based on typical findings for similar heterocyclic systems.
| Parameter | Formula | Description | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.2 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com | 4.4 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. materialsciencejournal.org | 6.2 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. | 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov | 0.227 eV⁻¹ |
| Electrophilicity Index (ω) | (I + A)² / (8η) | Measures the propensity of a species to accept electrons. nih.gov | 2.27 eV |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Reactivity Predictions and Molecular Properties
Quantum chemical calculations are essential for predicting molecular properties with high accuracy. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for complex molecules like this compound. dntb.gov.ua DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and various spectroscopic properties. nih.govijopaar.com By modeling the electron density, DFT provides detailed insights into the molecule's reactivity, stability, and intermolecular interactions. zsmu.edu.ua
Molecules can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). For this compound, rotation around the single bond connecting the isoxazole and imidazole rings can lead to various stable conformers. DFT calculations can map the potential energy surface to identify the most stable (lowest energy) conformation. iu.edu.sa
Furthermore, the presence of the amino group on the isoxazole ring and the nitrogen atoms in the imidazole ring introduces the possibility of tautomerism. nih.govnih.gov For instance, the 5-amino-isoxazole moiety can potentially exist in an imino form. DFT methods are employed to calculate the relative energies of these different tautomers, predicting which form is likely to be predominant under various conditions, such as in the gas phase or in different solvents. researchgate.netbohrium.com Understanding the preferred conformation and tautomeric state is crucial as it dictates the molecule's shape and how it interacts with biological targets. mdpi.com
Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net A good correlation between the calculated and experimental frequencies helps to confirm the molecular structure and provides a detailed assignment of the spectral bands to specific molecular motions, such as N-H stretching of the amino group, C=N stretching within the rings, and various bending and torsional modes. iu.edu.sa This analysis provides a spectroscopic fingerprint of the molecule, aiding in its experimental characterization.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation could reveal how the molecule behaves in a biological environment, such as in aqueous solution. It can show the flexibility of the molecule, the stability of its different conformations, and how it interacts with surrounding solvent molecules. mdpi.com These simulations are particularly important for understanding how a molecule might approach and bind to a receptor, providing a more realistic view of its behavior than static models alone.
Ligand-Receptor Docking and Virtual Screening Studies (Pre-clinical Drug Discovery)
Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. jocpr.comekb.eg The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding affinity. nih.govsamipubco.com
Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and the amino acid residues of the receptor. nih.gov For this compound, the amino group and the nitrogen atoms of the heterocyclic rings are likely to be key hydrogen bond donors and acceptors. These studies can help hypothesize the mechanism of action and guide the design of more potent analogs. mdpi.com Virtual screening uses docking to rapidly test large libraries of compounds against a target, but it is also used to study individual molecules in detail. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target Note: This table represents a hypothetical docking study of the title compound against a protein kinase, a common target for isoxazole and imidazole derivatives.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase (e.g., 2XIR) | -9.1 | GLU-85 | Hydrogen Bond (with Amino group) |
| LYS-34 | Hydrogen Bond (with Isoxazole N) | ||
| LEU-132 | Hydrophobic Interaction | ||
| PHE-145 | π-π Stacking (with Imidazole ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or steric properties) to their measured activity (e.g., IC₅₀ values).
To develop a QSAR model for analogs of this compound, a set of structurally related compounds with known biological activities would be required. The model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This approach streamlines the drug discovery process by focusing experimental efforts on compounds with the highest predicted potency and most favorable properties.
Biological Target Engagement and Mechanistic Studies of 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole and Its Analogs Pre Clinical Focus
In Vitro Enzyme Inhibition and Receptor Binding Assays
In vitro assays are fundamental in early-stage drug discovery for directly measuring the interaction between a compound and a purified biological target, such as an enzyme or receptor. This approach allows for the precise determination of binding affinity and inhibitory potency, free from the complexities of a cellular environment.
Research has identified cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, as a significant molecular target for various isoxazole (B147169) and imidazole-containing compounds. brieflands.comresearchgate.net COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. brieflands.com Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. brieflands.com
In vitro enzyme inhibition assays are employed to screen compounds for their activity against COX-1 and COX-2. nih.gov These assays typically measure the enzymatic conversion of a substrate, such as arachidonic acid, in the presence of varying concentrations of the inhibitor. brieflands.com The results are used to calculate the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. A lower IC50 value indicates greater potency. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI), with higher values indicating greater selectivity for COX-2. brieflands.comnih.gov
Studies on structurally related isoxazole and imidazole (B134444) derivatives have demonstrated significant and selective COX-2 inhibitory activity. brieflands.comnih.gov For instance, a series of novel isoxazole derivatives showed potent COX-2 inhibition with IC50 values in the sub-micromolar range and high selectivity indices. nih.gov Similarly, certain 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were found to have acceptable COX-2 inhibitory activity, with IC50 values ranging from 0.7 to 3.6 µM. brieflands.com These findings validate COX-2 as a key molecular target for this class of heterocyclic compounds.
Table 1: In Vitro COX-2 Inhibition by Representative Isoxazole and Imidazole Analogs This table presents a selection of data from studies on analogous compounds to illustrate typical findings in target validation assays.
| Compound Class | Representative Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Isoxazole Derivative | C6 (furan-isoxazole-dihydropyrimidinone) | 33.95 ± 1.05 | 0.55 ± 0.03 | 61.73 |
| Isoxazole Derivative | C8 (furan-isoxazole-dihydropyrimidinone) | 120.15 ± 2.51 | 1.04 ± 0.02 | 115.43 |
| Imidazole Derivative | Compound 5b (methoxy-substituted) | 82 ± 3.1 | 0.71 ± 0.2 | 115 |
| Imidazole Derivative | Compound 5e (chloro-substituted) | 138 ± 4.5 | 3.6 ± 0.9 | 38 |
| Isoxazole-Carboxamide | Compound A13 (dimethoxy/chloro-substituted) | 0.064 ± 0.002 | 0.013 ± 0.001 | 4.63 |
Data sourced from published studies on analogous compounds. brieflands.comnih.govnih.gov
Beyond identifying a target, it is critical to understand the nature of the interaction. Kinetic and equilibrium binding studies provide insights into how a compound binds to its target, the stability of the resulting complex, and the mechanism of inhibition.
Enzyme kinetic studies are performed to determine whether an inhibitor acts competitively, non-competitively, or through another mechanism. This is often visualized using a Lineweaver-Burk plot. For example, in a study of novel imidazo-isoxazole derivatives targeting α-amylase and α-glucosidase, kinetic analysis revealed a competitive mode of inhibition. nih.gov This indicates that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov
Equilibrium binding assays, such as the scintillation proximity assay (SPA), are used to measure the binding affinity of a ligand to its target protein. chemrxiv.org These assays quantify the amount of radiolabeled ligand that binds to the target at equilibrium, allowing for the determination of dissociation constants (Kd) or IC50 values that reflect the strength of the interaction. chemrxiv.org Such studies have been applied to isoxazole amides designed as inhibitors for the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. chemrxiv.org
Cellular Pathway Modulation and Signaling Research
Moving from purified proteins to a cellular context allows researchers to confirm that a compound engages its intended target within a living system and to observe the downstream consequences on cellular pathways and functions.
Cell-based assays are essential for assessing the functional effects of a compound. For analogs of 5-amino-isoxazole, a significant area of investigation has been their immunomodulatory activity. nih.govptfarm.pl Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to regulate immune responses in various cellular models. nih.govptfarm.pl
Key assays in this area include:
Lymphocyte Proliferation Assays: These tests measure the ability of immune cells (lymphocytes) to proliferate in response to a stimulus (a mitogen like concanavalin (B7782731) A or lipopolysaccharide) in the presence of the test compound. Studies have shown that some isoxazole derivatives inhibit lymphocyte proliferation, suggesting an immunosuppressive effect, while others show stimulatory activity. nih.gov
Cytokine Production Assays: The production of signaling molecules called cytokines (e.g., IL-1β, TNF-α) by immune cells like macrophages is a hallmark of an immune response. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify cytokine levels in cell culture supernatants after treatment with the compound. Research has demonstrated that isoxazole derivatives can profoundly regulate the production of IL-1β and TNF-α. nih.gov
Signaling Protein Expression: The effects of these compounds are often linked to their influence on intracellular signaling pathways. In Jurkat cells, a human T-lymphocyte cell line, the observed effects of isoxazole derivatives on proliferation were connected with changes in the expression of key signaling proteins. nih.gov
Table 2: Immunological Activity of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Analogs in Cell-Based Assays
| Compound | Assay | Cell Type | Observed Effect |
| Hydrazide Derivative | Lymphocyte Proliferation | Mouse Splenocytes | Predominantly stimulatory |
| 01K (Thiosemicarbazide) | Lymphocyte Proliferation | Mouse Splenocytes | Inhibitory |
| 06K (Thiosemicarbazide) | Lymphocyte Proliferation | Mouse Splenocytes | Inhibitory |
| Hydrazide Derivative | IL-1β Production | Mouse Peritoneal Cells | Regulatory effect |
| 01K & 06K | IL-1β Production | Mouse Peritoneal Cells | Profound regulatory effects |
Data sourced from a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. nih.gov
"Omics" technologies provide a global, unbiased view of cellular changes in response to a compound, helping to elucidate pathways and identify off-target effects.
Proteomics: This approach identifies and quantifies the entire set of proteins in a biological sample. Proteomic analysis has been used to study receptor complexes involving isoxazole-related structures. For instance, proteomic analysis of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptor complexes isolated from the brain identified several novel interacting proteins, providing a deeper understanding of the molecular machinery regulating synaptic transmission. nih.gov Chemoproteomic strategies, which utilize the inherent photoreactivity of the isoxazole ring, can also be employed to identify direct protein binding partners in a cellular lysate. biorxiv.org
Metabolomics and Transcriptomics: These methods measure changes in metabolites and gene expression, respectively. A study on isoxazole demonstrated that it could alter β-cell metabolites and induce genes supporting a neuroendocrine phenotype while suppressing genes related to proliferation. nih.gov This provides a broad view of the metabolic and transcriptional reprogramming induced by the compound.
Structure-Activity Relationship (SAR) Studies for Target Selectivity and Potency
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how different chemical groups influence its biological activity. nih.govrsc.org The goal is to optimize potency (the concentration required for an effect) and selectivity (the ability to interact with the desired target over others).
For isoxazole and imidazole derivatives, extensive SAR studies have identified key structural features that govern their interaction with targets like JNK kinases and COX-2. brieflands.comnih.gov
Key SAR findings for related scaffolds include:
Core Heterocycle: The arrangement of atoms within the five-membered ring is critical. Replacing a pyrazole (B372694) core with an isoxazole was shown to reduce p38 kinase potency while retaining JNK kinase potency, thereby improving selectivity. nih.gov
Substituents on the Isoxazole Ring: Adding substituents at the 5-position of the isoxazole ring can further enhance selectivity. nih.gov
Substituents on Phenyl Rings: For COX-2 inhibitors, substituents on appended phenyl rings play a major role. In one series of imidazole derivatives, the rank order for contribution to COX-2 inhibitory activity was found to be OCH3 > Br > NO2 > H > Cl, with the methoxy (B1213986) group providing the best activity and selectivity. brieflands.com
Linker Groups: The nature of the chemical linker connecting different parts of the molecule can significantly impact potency. For a series of trisubstituted isoxazoles, an ether linkage was found to be superior to a thioether or a methylated amine linker, likely due to differences in bond angles, length, and rotational freedom. dundee.ac.uk
Imidazole N(1) Position: In a series of imidazole-coumarin conjugates with antiviral activity, having a hydrogen atom at the N(1) position of the imidazole ring was found to be crucial for higher selectivity compared to analogs with a methyl group at that position. mdpi.com
These studies provide a rational basis for the design of new analogs with improved potency and a more desirable selectivity profile.
Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for Isoxazole/Imidazole Analogs
| Structural Region | Modification | Impact on Activity | Example Target |
| Heterocyclic Core | Pyrazole -> Isoxazole | Increased selectivity (JNK vs. p38) | JNK Kinase |
| Isoxazole C5-Position | Introduction of substituents | Improved selectivity | JNK Kinase |
| Anilino Phenyl Ring | Para-substituent (OCH3 vs. Cl) | OCH3 increased potency and selectivity | COX-2 |
| Linker Moiety | Ether vs. Thioether linkage | Ether linkage showed higher potency | RORγt |
| Imidazole N1-Position | H vs. CH3 substituent | H at N1 led to higher selectivity | Hepatitis C Virus |
Information compiled from multiple SAR studies. brieflands.comnih.govdundee.ac.ukmdpi.com
Systematic Chemical Modification and Activity Profiling
Systematic chemical modification of heterocyclic scaffolds like aminoisoxazole is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For derivatives of 5-aminoisoxazole, research has demonstrated that modifications at various positions on the isoxazole ring and the amino group can significantly impact biological activity.
For instance, in the development of antitubulin agents, structure-activity relationship studies on 3,4-diaryl-5-aminoisoxazoles revealed several key structural features essential for potent antiproliferative activity. These include the presence of an unsubstituted 5-amino group and specific substitution patterns on the aryl rings. researchgate.net This highlights the importance of the 5-amino moiety for biological interactions.
Similarly, in the context of anti-inflammatory agents, novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives have been synthesized and evaluated. jocpr.com The activity of these compounds was found to be dependent on the nature of the heterocyclic moieties incorporated into the molecule. jocpr.com
The table below summarizes key findings from SAR studies on related isoxazole derivatives, which could inform the systematic modification of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole.
| Scaffold | Position of Modification | Impact on Activity | Reference |
| 3,4-diaryl-5-aminoisoxazole | 5-amino group | Unsubstituted amino group is crucial for activity. | researchgate.net |
| 3,4-diaryl-5-aminoisoxazole | Aryl rings | Substitution pattern on aryl rings significantly affects potency. | researchgate.net |
| 4-(5-methylisoxazol-3-ylamino) thiazole | Thiazole moiety | Nature of heterocyclic substituents influences anti-inflammatory activity. | jocpr.com |
Rational Design Based on SAR Insights
The insights gained from systematic modification and activity profiling are instrumental in the rational design of new, more potent, and selective analogs. For isoxazole-based compounds, rational design has been employed to develop agents with a range of biological activities.
For example, based on the understanding that specific substitutions on the aryl rings of diarylisoxazoles are critical for antitubulin activity, new compounds with optimized pharmacophores can be designed. jocpr.com Similarly, the discovery that certain heterocyclic additions to the 4-(5-methylisoxazol-3-ylamino) thiazole scaffold enhance anti-inflammatory effects can guide the synthesis of novel derivatives with improved properties. jocpr.com
In the case of this compound, rational design efforts would likely focus on several key areas:
Modification of the 1-methyl-5-imidazolyl group: Altering the substitution on the imidazole ring could modulate target binding and pharmacokinetic properties.
Substitution on the isoxazole ring: Introducing small alkyl or halogen groups could influence electronic properties and metabolic stability.
Derivatization of the 5-amino group: While SAR on related compounds suggests an unsubstituted amino group may be important, acylation or alkylation could be explored to create prodrugs or fine-tune activity.
In Vivo Pre-clinical Efficacy and Mechanism Validation in Animal Models (Mechanistic Insight)
While in vivo data for this compound is not available, studies on other isoxazole derivatives provide a basis for understanding the potential preclinical efficacy and mechanistic validation in animal models for various therapeutic areas.
Pharmacodynamic Markers and Target Engagement in Animal Tissues
Pharmacodynamic markers are crucial for demonstrating that a compound is engaging its intended target in vivo. For isoxazole-based compounds with anticancer activity, target engagement in animal tissues can be assessed by measuring the inhibition of tubulin polymerization in tumor xenografts. researchgate.net For anti-inflammatory isoxazole derivatives, pharmacodynamic markers could include the reduction of pro-inflammatory cytokines in tissue homogenates from animal models of inflammation.
Proof-of-Concept Studies in Disease Models Focusing on Mechanisms
Proof-of-concept studies in relevant animal models are essential to validate the therapeutic potential of a new chemical entity. Isoxazole derivatives have been investigated in a variety of disease models.
Anti-epileptic Activity: While specific studies on this compound are lacking, the isoxazole scaffold is present in some compounds with anticonvulsant properties.
Anti-microbial Activity: Derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide have been evaluated for their antibacterial activity, showing weak to mild effects against various bacterial strains. researchgate.net This suggests that the aminoisoxazole scaffold could be a starting point for the development of new anti-infective agents.
Immunosuppressive Activity: Isoxazole derivatives have been reported to possess immunoregulatory properties, including immunosuppressive and anti-inflammatory effects, in various experimental models. researchgate.net
The following table summarizes the preclinical disease models in which isoxazole derivatives have been evaluated.
| Biological Activity | Disease Model | Key Mechanistic Insight | Reference |
| Anticancer | Human tumor xenografts in mice | Inhibition of tubulin polymerization, cell cycle arrest. | researchgate.net |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction of inflammation and swelling. | jocpr.com |
| Antibacterial | In vitro bacterial cultures | Inhibition of bacterial growth (MIC determination). | researchgate.net |
| Immunosuppressive | Animal models of autoimmune disease | Modulation of immune cell responses. | researchgate.net |
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Potential Applications and Interdisciplinary Research Leveraging 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole
Exploration in Agrochemical and Veterinary Research (Non-Human Therapeutic Focus)
While extensive research exists for related but distinct compounds such as 5-amino-3-methylisoxazole and various imidazole (B134444) derivatives, no public domain information could be found for the specific linked isoxazole-imidazole structure requested. The provided instructions to strictly adhere to the outline and focus solely on "5-Amino-3-(1-methyl-5-imidazolyl)isoxazole" cannot be fulfilled due to the absence of relevant data.
Future Perspectives and Challenges in 5 Amino 3 1 Methyl 5 Imidazolyl Isoxazole Research
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of substituted isoxazoles has traditionally been achieved through methods like 1,3-dipolar cycloaddition reactions. researchgate.netrsc.org However, the creation of complex derivatives, such as 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole, often requires multi-step processes that can be inefficient. researchgate.net The future of synthesizing advanced derivatives lies in adopting modern, more efficient, and sustainable methodologies that remain largely unexplored for this specific scaffold.
Recent advancements in organic synthesis offer several promising avenues:
Flow Chemistry : This technique enables reactions to be performed in a continuous-flow reactor, offering superior control over reaction parameters like temperature and pressure. For isoxazole (B147169) synthesis, flow chemistry can improve safety by managing exothermic reactions, enhance yields, and facilitate scalable production, which is a significant improvement over traditional batch processing. researchgate.net
Microwave and Ultrasound-Assisted Synthesis : These non-traditional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. jocpr.commdpi.comnumberanalytics.com Microwave-assisted synthesis, for instance, has been effectively used for creating various isoxazole derivatives, sometimes in solvent-free conditions, which aligns with green chemistry principles. semanticscholar.orgafricanjournalofbiomedicalresearch.comnih.gov
Multi-Component Reactions (MCRs) : MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. jocpr.comafricanjournalofbiomedicalresearch.com Developing a novel MCR protocol for this isoxazole-imidazole hybrid could streamline its production significantly.
Advanced Catalysis : The use of novel catalytic systems, including transition metals, organocatalysts, and biocatalysts, can improve the regioselectivity and efficiency of isoxazole ring formation. numberanalytics.comafricanjournalofbiomedicalresearch.com For example, copper(I)-catalyzed cycloadditions are known to produce 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov
| Methodology | Traditional Approach (e.g., Batch Synthesis) | Advanced Approach (e.g., Flow Chemistry) | Potential Advantages of Advanced Approach |
| Reaction Time | Often several hours to days | Minutes to hours | Significant reduction in production time |
| Scalability | Challenging, issues with heat transfer | More straightforward, better process control | Facilitates large-scale, industrial production |
| Safety | Risk of thermal runaway in exothermic reactions | Enhanced heat dissipation, improved safety | Safer handling of reactive intermediates |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity | Reduced waste and downstream processing costs |
| Sustainability | High energy consumption, large solvent volumes | Greater energy efficiency, less solvent waste | Aligns with green chemistry principles |
This table provides an interactive comparison of traditional versus advanced synthetic methodologies applicable to isoxazole synthesis.
Identification of Novel Biological Targets and Therapeutic Applications
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govrsc.orgsemanticscholar.org Similarly, the imidazole (B134444) ring is a key component of many biologically active compounds. researchgate.net The hybrid structure of this compound suggests a potential for synergistic or novel pharmacological activities. However, its specific biological targets remain largely uncharacterized.
Future research should focus on screening this compound and its rationally designed derivatives against a diverse range of biological targets to uncover new therapeutic applications.
Anticancer Therapies : Many isoxazole derivatives exhibit potent anticancer activity by targeting various mechanisms. researchgate.netnih.gov For example, some diarylisoxazoles act as microtubule destabilizing agents by binding to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis. doi.org Other derivatives have shown activity against targets like heat shock protein (HSP90) and cyclooxygenase (COX) enzymes, which are implicated in cancer progression. nih.govnih.gov
Neurodegenerative Disorders : Isoxazole-containing compounds have been investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease, acting as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) or as dual inhibitors of p38α MAP kinase and CK1δ. nih.govnih.gov
Infectious Diseases : The scaffold has demonstrated broad-spectrum antimicrobial and antifungal activities, making it a candidate for developing new agents to combat drug-resistant pathogens. nih.govresearchgate.net
Inflammatory Conditions : As potent inhibitors of inflammatory enzymes like COX-1 and COX-2, isoxazole derivatives hold promise for the development of novel anti-inflammatory drugs. nih.govfrontiersin.org
| Therapeutic Area | Potential Biological Targets | Rationale Based on Related Compounds |
| Oncology | Tubulin, Cyclooxygenases (COX-1/2), Protein Kinases, HSP90 | Diaryl-isoxazoles show antitubulin activity; others inhibit COX-1, a promising target in cancer therapy. nih.govdoi.org |
| Neurology | Nicotinic Acetylcholine Receptors (nAChR), p38α MAP Kinase | Isoxazole derivatives have shown analgesic profiles and effects relevant to CNS disorders. nih.gov |
| Immunology | Cytokine pathways, Immune checkpoint proteins | Semicarbazide and thiosemicarbazide (B42300) derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibit immunomodulatory activity. ptfarm.pl |
| Infectious Disease | Bacterial or Fungal specific enzymes (e.g., DNA gyrase) | The isoxazole core is found in compounds with demonstrated antibacterial and antifungal properties. nih.govresearchgate.net |
This interactive table outlines potential therapeutic areas and biological targets for this compound based on activities of structurally related compounds.
Advancements in Integrated Computational and Experimental Approaches
Modern drug discovery has been transformed by the integration of computational and experimental techniques, which allows for a more rational and efficient research workflow. researchgate.netjddhs.com Applying these integrated strategies to the study of this compound can accelerate the identification of lead compounds and the optimization of their properties.
The synergistic workflow typically involves:
Computational Design and Screening : Techniques like molecular docking and pharmacophore modeling can be used to screen virtual libraries of derivatives against known protein targets. researchgate.netjddhs.com This helps in prioritizing compounds for synthesis.
In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing researchers to filter out candidates with poor pharmacokinetic profiles early in the process. frontiersin.orgresearchgate.net
Synthesis and Experimental Validation : The most promising candidates identified through computational studies are then synthesized.
Biological Evaluation : Synthesized compounds undergo in vitro testing (e.g., enzyme inhibition assays, cell proliferation assays) to validate the computational predictions. researchgate.net
Structural Biology and Iterative Optimization : Techniques like X-ray crystallography can reveal how a compound binds to its target. This information feeds back into the computational models to design the next generation of more potent and selective derivatives. researchgate.net
This integrated approach reduces the reliance on costly and time-consuming trial-and-error experimentation, streamlining the path from initial concept to a viable drug candidate. jddhs.com
Challenges in Sustainable and Scalable Production of Advanced Derivatives
While laboratory-scale synthesis of isoxazoles is well-established, the sustainable and scalable production of complex derivatives for potential pharmaceutical use presents significant challenges.
Reliance on Hazardous Reagents and Solvents : Traditional synthetic routes often employ hazardous solvents like chloroform (B151607) or carbon tetrachloride and stoichiometric reagents that generate substantial chemical waste. africanjournalofbiomedicalresearch.comgoogle.com
Energy Consumption : Many synthetic protocols require prolonged heating or cooling, contributing to high energy consumption and a larger environmental footprint. numberanalytics.com
Purification Difficulties : The separation of the desired product from byproducts and unreacted starting materials can be complex and resource-intensive, often requiring large volumes of solvents for chromatography.
Overcoming these challenges is crucial for the viable development of this compound derivatives. The future lies in the adoption of green chemistry principles. numberanalytics.com This includes the use of environmentally benign solvents (like water or ethanol), the development of catalytic reactions that minimize waste, and the implementation of energy-efficient technologies like flow chemistry and microwave synthesis. researchgate.netnumberanalytics.comafricanjournalofbiomedicalresearch.comnumberanalytics.com Ensuring that synthetic routes are designed with sustainability and scalability in mind from the outset will be essential for the successful translation of these promising compounds from the laboratory to clinical application.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole, and how do reaction conditions influence regioselectivity?
- Methodology : The compound can be synthesized via heterocyclization reactions using hydroxylamine as a key reagent. For example, reacting dicyanopyrrole derivatives with hydroxylamine in methanol under basic conditions (e.g., NaOH) yields regioselective 5-aminoisoxazole products . Alternatively, carbamoylcyanopyrroles cyclize intramolecularly with hydroxylamine to form 3-aminoisoxazole isomers, highlighting the critical role of pH and solvent polarity in controlling regioselectivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond lengths and angles. For instance, bond lengths within the isoxazole ring (e.g., C–N = 1.306–1.409 Å, N–O = 1.402–1.429 Å) align with crystallographic data for analogous 5-amino-3-(4-pyridyl)isoxazole derivatives . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are used to verify functional groups, such as the imidazole NH stretch (~3400 cm⁻¹) and isoxazole ring vibrations .
Q. What biological significance does the isoxazole-imidazole hybrid structure hold in medicinal chemistry?
- Methodology : Isoxazole-imidazole hybrids are explored for targeting glutamate receptors (e.g., AMPA subtypes) due to structural mimicry of endogenous ligands. Computational docking studies and in vitro assays (e.g., radioligand binding) are used to assess affinity and selectivity . Additionally, the imidazole moiety enhances bioavailability by enabling hydrogen-bond interactions with biological targets .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized when scaling up from milligram to gram quantities?
- Methodology : Optimize reaction stoichiometry (e.g., hydroxylamine excess ≥1.2 eq.) and solvent systems (methanol/water mixtures improve solubility of intermediates). Pilot studies show that slow addition of hydroxylamine at 0–5°C minimizes side reactions (e.g., N-oxide formation) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodology : Discrepancies in NMR shifts (e.g., imidazole proton δ 7.2–7.5 ppm vs. δ 6.8–7.0 ppm) arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize NH protons and 2D NMR (HSQC, HMBC) to assign ambiguous peaks . High-resolution mass spectrometry (HRMS) confirms molecular formulas, distinguishing between isomers (e.g., 5-amino vs. 3-amino regioisomers) .
Q. What role does the 1-methylimidazolyl substituent play in modulating the compound’s pharmacokinetic properties?
- Methodology : The methyl group on the imidazole ring reduces metabolic degradation (e.g., CYP450-mediated oxidation) compared to unsubstituted analogs. In vitro assays using liver microsomes and LC-MS/MS analysis quantify metabolic stability . LogP calculations (e.g., XLogP3) predict enhanced lipophilicity (LogP ~1.8), improving blood-brain barrier penetration in rodent models .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Electron-withdrawing groups (e.g., trifluoromethyl at the phenyl position) enhance electrophilicity of the isoxazole ring, enabling Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the 1-methylimidazolyl group necessitates bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) . DFT calculations (e.g., Mulliken charges) guide rational design of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
